molecular formula C8H7Cl2NS B8655582 2-(3,4-Dichlorophenyl)ethanethioamide

2-(3,4-Dichlorophenyl)ethanethioamide

Cat. No.: B8655582
M. Wt: 220.12 g/mol
InChI Key: WEFGGGDJPYTAPQ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)ethanethioamide is a useful research compound. Its molecular formula is C8H7Cl2NS and its molecular weight is 220.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7Cl2NS

Molecular Weight

220.12 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)ethanethioamide

InChI

InChI=1S/C8H7Cl2NS/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

WEFGGGDJPYTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=S)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrogen sulfide (gas) was bubbled into a solution of (3,4-dichloro-phenyl)-acetonitrile (1.86 g, 10 mmol, 1.0 eq)) and triethyl amine (10 mmol, 1 eq) in ethanol (10 ml) for about 1 hour. After 1 hour the reaction mixture capped and stirred at room temperature overnight. TLC showed that most of nitrile was converted to thioacteamide. Excess of H2S was removed by bubbling nitrogen into the reaction mixture for 30 min. The reaction mixture was then concentrated and purified by silica get chromatography (ISCO systems 30-60% ethylacetate/hexane) to give the title compound (1213) (55% yield).
Quantity
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Reaction Step One
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1.86 g
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reactant
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10 mmol
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
[Compound]
Name
nitrile
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
55%

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